molecular formula C18H17N3O3 B2948621 N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251708-80-1

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2948621
CAS No.: 1251708-80-1
M. Wt: 323.352
InChI Key: PYDFUEHSAXZTQO-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with an ethylphenyl group, a hydroxy group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the naphthyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nitric acid, halogens

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the naphthyridine core can interact with aromatic residues through π-π stacking interactions, further enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • N-[(4-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can provide steric hindrance, affecting the compound’s binding affinity to molecular targets. Additionally, the electronic effects of the ethyl group can alter the compound’s reactivity in chemical reactions, making it distinct from its methyl, chloro, and bromo analogs.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-11-5-7-12(8-6-11)10-20-17(23)14-15(22)13-4-3-9-19-16(13)21-18(14)24/h3-9H,2,10H2,1H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDFUEHSAXZTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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